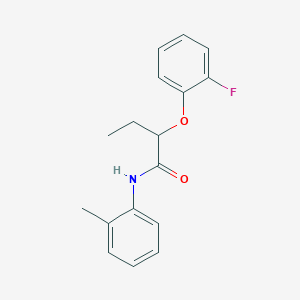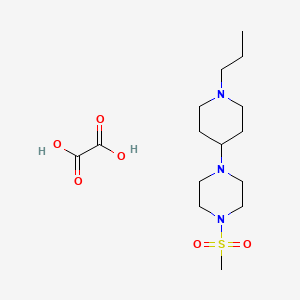
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide, also known as fluorenol, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a role in the process of programmed cell death. Additionally, it has been suggested that 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide may inhibit the growth of fungi by disrupting the cell wall.
Biochemical and Physiological Effects:
Fluorenol has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi, and act as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have antioxidant properties, making it a potential candidate for the development of antioxidant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to have a range of potential applications, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide. One area of interest is the development of anticancer drugs based on its apoptotic properties. Additionally, further research could be conducted to optimize its antifungal properties for use in the development of antifungal drugs. Finally, the use of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide as a fluorescent probe for the detection of metal ions could be further explored for potential applications in environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide is a versatile chemical compound with potential applications in various fields. Its anticancer and antifungal properties, as well as its use as a fluorescent probe, make it a promising candidate for scientific research. While its mechanism of action is not fully understood, further research could lead to the development of new drugs and diagnostic tools.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide involves the reaction of 2-fluorophenol and 2-methylphenylisocyanate with butyric anhydride in the presence of a base. This reaction results in the formation of 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Fluorenol has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide has been found to have antifungal properties, making it a potential candidate for the development of antifungal drugs. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-15(21-16-11-7-5-9-13(16)18)17(20)19-14-10-6-4-8-12(14)2/h4-11,15H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRFKJYPRWOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![2-(1-adamantyl)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6125425.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)
![1-benzyl-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125481.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)